molecular formula C12H17NO2 B15323949 3-(3-(Methoxymethyl)phenoxy)pyrrolidine

3-(3-(Methoxymethyl)phenoxy)pyrrolidine

Cat. No.: B15323949
M. Wt: 207.27 g/mol
InChI Key: REQJCOHQGJBUKC-UHFFFAOYSA-N
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Description

3-(3-(Methoxymethyl)phenoxy)pyrrolidine is a chemical compound with the molecular formula C12H17NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a methoxymethyl group attached to a phenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Methoxymethyl)phenoxy)pyrrolidine typically involves the reaction of 3-(methoxymethyl)phenol with pyrrolidine under specific conditions. One common method includes:

    Starting Materials: 3-(methoxymethyl)phenol and pyrrolidine.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Procedure: The 3-(methoxymethyl)phenol is reacted with pyrrolidine in the presence of the base and solvent, typically at elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Methoxymethyl)phenoxy)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The phenoxy group can be reduced under specific conditions to yield phenol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of phenol derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

3-(3-(Methoxymethyl)phenoxy)pyrrolidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies investigating the interactions of pyrrolidine derivatives with biological targets.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-(Methoxymethyl)phenoxy)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl and phenoxy groups can enhance the compound’s binding affinity and specificity towards these targets, modulating their activity and leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3-(Methoxymethyl)phenoxy)piperidine: Similar structure but with a piperidine ring instead of pyrrolidine.

    3-(3-(Methoxymethyl)phenoxy)morpholine: Contains a morpholine ring, offering different chemical properties.

    3-(3-(Methoxymethyl)phenoxy)tetrahydrofuran: Features a tetrahydrofuran ring, providing unique reactivity.

Uniqueness

3-(3-(Methoxymethyl)phenoxy)pyrrolidine is unique due to its specific combination of a pyrrolidine ring with a methoxymethyl-substituted phenoxy group. This structure imparts distinct chemical and biological properties, making it valuable for targeted applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3-[3-(methoxymethyl)phenoxy]pyrrolidine

InChI

InChI=1S/C12H17NO2/c1-14-9-10-3-2-4-11(7-10)15-12-5-6-13-8-12/h2-4,7,12-13H,5-6,8-9H2,1H3

InChI Key

REQJCOHQGJBUKC-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=CC=C1)OC2CCNC2

Origin of Product

United States

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